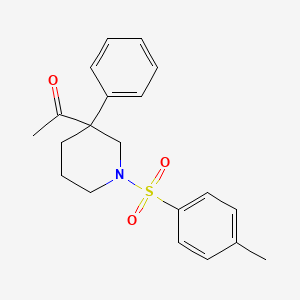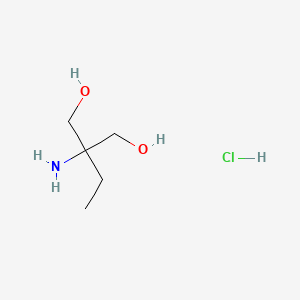![molecular formula C14H11N3 B13744369 2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole CAS No. 40609-02-7](/img/structure/B13744369.png)
2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole is a heterocyclic compound that features both a benzimidazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole typically involves the condensation of 2-aminobenzimidazole with 3-pyridinecarboxaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
2-aminobenzimidazole+3-pyridinecarboxaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-2-pyridin-2-ylethenyl]-1H-benzimidazole
- 2-[(E)-2-pyridin-4-ylethenyl]-1H-benzimidazole
- 2-[(E)-2-pyridin-3-ylethenyl]-1H-indole
Uniqueness
2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole is unique due to its specific structural arrangement, which allows for distinct interactions with biological targets compared to its analogs. The position of the pyridine ring and the nature of the benzimidazole core contribute to its unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
40609-02-7 |
|---|---|
Molekularformel |
C14H11N3 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H11N3/c1-2-6-13-12(5-1)16-14(17-13)8-7-11-4-3-9-15-10-11/h1-10H,(H,16,17)/b8-7+ |
InChI-Schlüssel |
JFYMTTLMUVYQRB-BQYQJAHWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



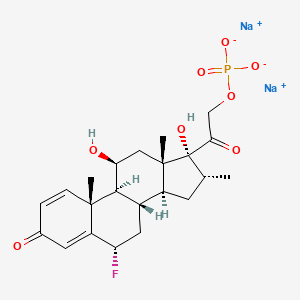


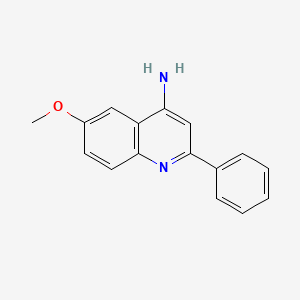

![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)
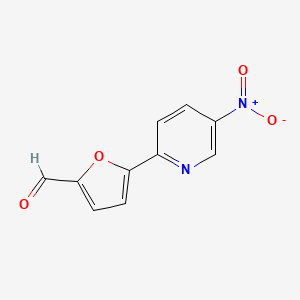

![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)

![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
